(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-10(2)13-12(9)17(3)15(21-13)16-14(18)11-8-19-6-7-20-11/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLCXHXLSMYUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=COCCO3)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Dihydro-1,4-dioxine Ring: This ring can be synthesized through a cyclization reaction involving a diol and a suitable dicarbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the dihydro-1,4-dioxine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Substituted derivatives with various functional groups attached to the benzo[d]thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with four structurally related derivatives (from and ) to highlight differences in synthesis, physicochemical properties, and functional groups.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Observations:
Structural Diversity :
- The target compound’s benzo[d]thiazole core distinguishes it from thiazolo-pyrimidines (11a, 11b) and pyrimido-quinazolines (12). Its 1,4-dioxine ring is absent in all compared derivatives.
- Compound 4g shares a thiadiazole backbone but lacks the dioxine and thiazole-methyl groups present in the target.
Synthetic Methods: Compounds 11a and 11b are synthesized via condensation of chloroacetic acid with aromatic aldehydes, whereas the target likely requires a similar multi-step protocol involving thiosemicarbazide or hydrazine derivatives (analogous to ).
Functional Groups and Properties: The target’s carboxamide group contrasts with the cyano (CN) and acryloyl (C=O) groups in 11a, 11b, and 4g. High melting points (>200°C) across all compounds suggest thermal stability, likely due to extended conjugation and hydrogen bonding (e.g., NH and C=O groups) .
Spectroscopic Signatures :
- IR spectra of 11a and 11b show NH (3,400–3,100 cm⁻¹) and CN (2,219 cm⁻¹) stretches, while the target’s carboxamide would exhibit amide I/II bands (~1,650–1,550 cm⁻¹).
- Compound 4g displays strong C=O stretches at 1,690–1,638 cm⁻¹, comparable to the target’s carboxamide.
Research Implications and Limitations
- Data Gaps: Limited pharmacological or kinetic data for the target compound necessitates further studies to validate its therapeutic relevance.
Biological Activity
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[d]thiazole moiety and a dioxine component. Its molecular formula is with a molecular weight of approximately 354.4 g/mol. The structural components contribute to its electronic properties and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that derivatives of thiazole and related compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some thiazole derivatives are known for their anticancer activities, indicating potential therapeutic applications.
- Enzyme Inhibition : Certain structural analogs have demonstrated enzyme inhibition capabilities, suggesting pathways for further investigation.
The biological mechanisms by which this compound exerts its effects may involve:
- Binding Affinity : Interaction studies indicate that this compound may bind effectively to specific enzymes or receptors within biological systems.
- Modulation of Biological Pathways : Similar compounds have been shown to influence various biological pathways, potentially leading to therapeutic effects.
Research Findings and Case Studies
Recent research has highlighted the biological activity of this compound through various studies:
Antimicrobial Studies
A study conducted by Bondock et al. evaluated the antimicrobial efficacy of thiazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited complete inhibition at concentrations as low as 128 mg/mL .
Anticancer Activity
Research on structurally similar thiazole compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For instance, a derivative was found to significantly reduce cell viability in breast cancer cells through apoptosis induction pathways .
Enzyme Inhibition
Another study evaluated the enzyme inhibition properties of related compounds. The results showed that specific substitutions in the thiazole ring enhanced binding affinity to target enzymes involved in metabolic pathways .
Comparative Analysis of Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl) - 5,6-dihydro-1,4-dioxine-2-carboxamide | Potential antimicrobial activity | |
| 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide | Studied for enzyme inhibition | |
| 2-Amino-thiazoles | Varies | Known for diverse biological activities including anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
